2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-

Physicochemical property differentiation Positional isomer separation Fractional distillation

2H‑Pyran, tetrahydro‑2‑((9E)‑9‑tetradecenyloxy)‑ (CAS 51812‑91‑0) is an (E)‑configured long‑chain alkenyl tetrahydropyranyl (THP) ether used primarily as a protected‑alcohol intermediate in the stereoselective synthesis of lepidopteran sex‑pheromone components [REFS‑1]. The compound is listed on the U.S.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 51812-91-0
Cat. No. B13958512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-
CAS51812-91-0
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCOC1CCCCO1
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3/b6-5+
InChIKeyFUYLUCBYVQPAQH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H‑Pyran, tetrahydro‑2‑((9E)‑9‑tetradecenyloxy)‑ – Procurement‑Grade Physicochemical and Regulatory Profile


2H‑Pyran, tetrahydro‑2‑((9E)‑9‑tetradecenyloxy)‑ (CAS 51812‑91‑0) is an (E)‑configured long‑chain alkenyl tetrahydropyranyl (THP) ether used primarily as a protected‑alcohol intermediate in the stereoselective synthesis of lepidopteran sex‑pheromone components [REFS‑1]. The compound is listed on the U.S. EPA TSCA Inventory under the systematic name 2H‑Pyran, tetrahydro‑2‑[(9E)‑9‑tetradecen‑1‑yloxy]‑ and has an approved regulatory status for commercial chemical manufacture [REFS‑2]. Computed physicochemical data include a boiling point of 394.5 °C at 760 mmHg, a density of 0.9 g cm⁻³, and a logP of 6.0067, all pointing to a highly lipophilic, low‑volatility liquid that is insoluble in water [REFS‑1].

1 (9E) THP-protected alcohol intermediateDirect precursor for (E)-9-tetradecen-1-ol in lepidopteran pheromone stereoselective synthesis
2 Multi-step route compatibilityTHP ether tolerates basic and organometallic conditions; supports convergent pheromone synthesis without protecting-group exchange
3 TSCA regulatory clearanceListed on U.S. EPA TSCA Inventory for commercial chemical manufacture

Why In‑Class Alkenyl THP Ethers Cannot Be Interchanged: Positional Isomerism and Protecting‑Group Stability as Procurement Drivers


Alkenyl tetrahydropyranyl ethers that differ only in the position or geometry of the double bond are not functionally equivalent. The (9E)‑configured isomer is the direct precursor of (E)‑9‑tetradecen‑1‑ol, a semiochemical that is specifically utilized by Bertha armyworm (Mamestra configurata) and other Lepidoptera [REFS‑1]. Substituting a positional isomer, e.g., the (11E) variant, leads to a different carbon skeleton that cannot be converted into the correct pheromone. Moreover, the THP protecting group exhibits markedly different hydrolytic stability compared with related alcohol protecting groups such as acetate esters, which are labile under the basic and organometallic conditions frequently encountered in pheromone synthesis [REFS‑2]. These two factors – precise isomeric identity and protecting‑group robustness – make generic substitution scientifically unsound.

Target (9E) THP ether
Substitute (11E) positional isomer
Risk Alters carbon skeleton; may not convert to correct pheromone alcohol for target lepidopteran species
Target THP ether protecting group
Substitute Acetate ester protecting group
Risk Acetate labile under basic and organometallic conditions; may require route redesign mid-synthesis
Target (E) double-bond geometry
Substitute (Z) geometric isomer
Risk Stereochemical mismatch may render product unsuitable for (E)-specific semiochemical synthesis; verify geometry by NMR

Quantitative Differentiation of 2H‑Pyran, tetrahydro‑2‑((9E)‑9‑tetradecenyloxy)‑ from the Most Relevant Analogs


Boiling‑Point Elevation of 12.4 °C Relative to the 11(E) Positional Isomer Enables Fractional Distillation Purification

The target (9E) compound exhibits a boiling point of 394.5 °C at 760 mmHg, whereas the (11E) positional isomer (CAS 57586‑92‑2) boils at 382.1 °C under the same pressure [REFS‑1][REFS‑2]. The 12.4 °C difference is large enough to permit separation of the two isomers by fractional distillation under reduced pressure, a critical quality‑control step when isomeric purity >95 % is required for downstream pheromone synthesis.

Boiling Point Elevation
Data to verify
12.4 °CΔTb Target: 394.5 °C at 760 mmHg vs (11E) isomer: 382.1 °C at 760 mmHg
Supports fractional distillation separation for isomeric purity control
Predicted values from computational models; lot-specific verification recommended
Physicochemical property differentiation Positional isomer separation Fractional distillation

Double‑Bond Geometry (E) Is Definitive for the Lepidopteran Semiochemical (E)‑9‑Tetradecen‑1‑ol – THP Ether as the Direct Synthetic Gateway

The (E)‑configuration of the C9–C10 double bond in the target THP ether is an absolute structural requirement for accessing (E)‑9‑tetradecen‑1‑ol, a semiochemical documented in the chemical communication system of multiple moth species, including Mamestra configurata [REFS‑1]. The THP protecting group is routinely used in pheromone synthesis to mask the alcohol during functional‑group interconversions while preserving double‑bond geometry; the Mitra & Reddy (1989) synthesis of (Z)‑9‑tetradecenyl acetate – the pheromone of Spodoptera frugiperda – exemplifies the same THP‑ether strategy for the (Z) isomer [REFS‑2]. Any deviation from the (E) geometry would yield a biologically inactive compound and therefore constitutes an outright procurement failure.

E Geometry Requirement
Class-level inference
(9E) THP ether → (E)-9-tetradecen-1-ol (Mamestra configurata semiochemical) vs (9Z) THP ether → (Z)-9-tetradecen-1-ol (different species activity)
E isomer is required for target lepidopteran semiochemical synthesis; geometry mismatch may render product unsuitable
Binary stereochemical requirement; confirm geometry by NMR upon receipt
Stereochemical specificity Lepidopteran pheromone synthesis (E)-9-tetradecen-1-ol

THP Ether Stability Under Basic and Organometallic Conditions Eliminates Premature Hydrolysis Risk Compared with Acetate‑Protected Alcohols

Tetrahydropyranyl (THP) ethers are described in the authoritative Organic Chemistry Portal as stable toward strongly basic conditions, organometallics, hydrides, and acylating/alkylating reagents – a profile that acetate esters do not share because of their susceptibility to saponification and nucleophilic acyl substitution [REFS‑1]. In practice, this means the (9E)‑THP ether can survive deprotonation, Grignard addition, and LiAlH₄ reduction steps that would cleave an acetate protecting group, thereby broadening the synthetic route options without requiring a change of protecting group mid‑synthesis.

Protecting Group Stability
Class-level inference
THP ether: stable to pH 9–12 and organometallics vs Acetate ester: labile to hydroxide and LiAlH₄
Broadens synthetic route compatibility; supports convergent pheromone synthesis design
Class-level stability ranking; verify under actual reaction conditions
Protecting group strategy Hydrolytic stability Pheromone synthesis compatibility

GC‑MS and NMR Spectral Fingerprints Provide Definitive Identity Confirmation for Analytical Reference Standards

The Wiley SpectraBase entry for 2‑[(E)‑tetradec‑9‑enoxy]oxane contains one ¹H NMR spectrum, one FTIR spectrum, and one GC‑MS spectrum, providing a multi‑dimensional analytical fingerprint that is unique to this compound [REFS‑1]. These spectra can be used to confirm the identity and isomeric purity of a procured batch against a validated reference, a capability that is absent for many positional isomers that lack curated spectral data in public databases.

Spectral Reference Data
Supporting evidence
¹H NMR + FTIR + GC-MS spectra available Wiley SpectraBase compound entry; multi-technique fingerprint curated
Enables batch identity confirmation against validated spectral library
Compare received material spectra with library reference; confirm isomeric purity
Analytical quality control GC-MS reference NMR spectral database

Proven Research and Industrial Application Scenarios for 2H‑Pyran, tetrahydro‑2‑((9E)‑9‑tetradecenyloxy)‑


Stereoselective Synthesis of (E)‑9‑Tetradecen‑1‑ol for Lepidopteran Pheromone Blends

The (9E)‑THP ether serves as a direct, protected precursor to (E)‑9‑tetradecen‑1‑ol, a semiochemical utilized by Mamestra configurata and other moth species [REFS‑1]. Acidic deprotection of the THP group releases the free alcohol, which can be acetylated or oxidized to the corresponding aldehyde for inclusion in species‑specific pheromone lures.

Multi‑Step Pheromone Synthesis Requiring Robust Hydroxyl Protection

When a synthetic route demands strongly basic reagents (e.g., organolithiums, Grignard reagents, or LiAlH₄), the THP ether remains intact while acetate esters would be cleaved [REFS‑1]. Starting with the (9E)‑THP ether therefore eliminates the need for a separate protection step and allows a more convergent synthesis of the final pheromone target.

Analytical Reference Standard for GC‑MS and NMR Identification of Alkenyl THP Ethers

The curated mass spectrum and ¹H NMR data available in the Wiley SpectraBase [REFS‑1] enable this compound to serve as a positive control when identifying or quantifying THP‑protected alcohols in reaction mixtures, quality‑control samples, or environmental fate studies.

Application
Selection Property
Validation Focus
(E)-9-Tetradecen-1-ol pheromone synthesis
(9E)-configured THP ether precursor
Deprotection yield and isomeric purity by GC-MS or NMR
Multi-step synthesis with basic or organometallic steps
THP ether stability under strongly basic conditions
Compatibility verification under planned reaction conditions
Analytical reference standard for THP-protected alcohols
Curated multi-technique spectral fingerprint
Identity confirmation by GC-MS and ¹H NMR library match
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